Cannabicitran
Description
Cannabicitran (CBT) is a minor, non-psychoactive cannabinoid first isolated in 1966 and structurally characterized in the 1970s . It belongs to the olivetol-derived cannabinoid family and is biosynthesized from cannabidiolic acid (CBDA) in Cannabis sativa . CBT features a unique diether structure with an epoxide group and exists as a racemic mixture of two enantiomers: (6aS,9R,10aR)-CBT and (6aR,9S,10aS)-CBT .
Structure
2D Structure
3D Structure
Properties
CAS No. |
31508-71-1 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3/t15-,16+,21-/m1/s1 |
InChI Key |
IXJXRDCCQRZSDV-VWKPWSFCSA-N |
Isomeric SMILES |
CCCCCC1=CC2=C3[C@@H]4C[C@@](CC[C@@H]4C(O2)(C)C)(OC3=C1)C |
Canonical SMILES |
CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |
Synonyms |
CBT; CBT (citran) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabicitran can be synthesized through various methods. One such method involves the use of citral as a starting material. The reaction mixture is heated under specific conditions to yield this compound . This method is advantageous as it does not require dangerous or toxic solvents and is more tolerant of complex starting compositions .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of cannabinoid isolates or distillates as starting materials. The reaction conditions are carefully controlled to ensure high yields and easy purification of the product .
Chemical Reactions Analysis
Types of Reactions: Cannabicitran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
Cannabicitran is classified as a diether and exists as a racemic mixture, containing equal parts of two enantiomers. This chirality is significant as it may lead to different biological activities depending on which enantiomer interacts with cannabinoid receptors in the body. Understanding these interactions is crucial for developing targeted therapies that could minimize side effects compared to traditional cannabinoids like THC and CBD .
Pain Management
Preliminary studies suggest that this compound may have analgesic properties. Its interaction with cannabinoid receptors could potentially modulate pain pathways, making it a candidate for managing chronic pain conditions. Further research is needed to isolate its enantiomers to determine their individual effects on pain modulation .
Neuroprotective Effects
Recent molecular docking studies have indicated that this compound may exhibit neuroprotective properties, particularly in conditions like Parkinson's disease. The compound showed promising binding affinities with key proteins involved in neurodegeneration, suggesting that it could help in managing symptoms associated with this condition .
Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects similar to those observed with other cannabinoids. Its unique structure could allow it to interact with inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation .
Research Challenges
Despite its potential, several challenges hinder the advancement of this compound research:
- Limited Availability : CBT-C is found in relatively low concentrations within cannabis plants, complicating large-scale extraction and study.
- Lack of Comprehensive Studies : Much of the existing research is preliminary, focusing on chemical characterization rather than extensive pharmacological testing.
- Regulatory Hurdles : As with many cannabinoids, regulatory issues surrounding cannabis research can impede progress.
Summary of Research Findings
The following table summarizes key findings related to this compound's applications:
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Pain Management | Analgesic properties | Preliminary studies ongoing |
| Neuroprotection | Potential treatment for Parkinson's | Molecular docking studies conducted |
| Anti-inflammatory | Modulation of inflammatory pathways | Initial investigations underway |
| Chirality | Unique enantiomeric effects | Research on isolation needed |
Mechanism of Action
Cannabicitran exerts its effects primarily through its interaction with the NAGly receptor (GPR18) . This receptor is involved in various physiological processes, including the regulation of intraocular pressure and modulation of pain. By acting as an agonist at this receptor, this compound can influence these processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
Key Characteristics of CBT:
- Molecular Formula : C₂₁H₂₈O₂
- Psychoactivity: Non-psychotropic
- Natural Sources: Found in trace amounts (<1–5% peak area) in Cannabis sativa and the medicinal plant Rhododendron anthopogonoides .
- Therapeutic Potential: Reduces intraocular pressure in rabbits via GPR18 activation , modulates mitochondrial activity in cancer cells , and inhibits acetylcholinesterase (AChE) enzymes .
Structural and Functional Comparison with Similar Cannabinoids
Chemical Structure
Key Differences :
Receptor Interactions and Mechanisms
CBT’s activation of GPR18 —a receptor implicated in glaucoma—contrasts with THC’s CB1-mediated effects and CBD’s serotonergic modulation .
Industrial and Formulation Challenges
CBT’s resistance to crystallization makes it a preferred diluent in cannabinoid formulations, unlike CBD or THC, which require stabilizers .
Biological Activity
Cannabicitran is a lesser-known cannabinoid that has recently gained attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
Overview of this compound
This compound is a cannabinoid derived from the cannabis plant, specifically from the degradation of cannabichromene (CBC). It is classified as a saturated cannabinoid and exhibits unique properties that differentiate it from more widely studied cannabinoids like THC and CBD. Research indicates that this compound may have various therapeutic applications, particularly in neuroprotection and inflammation modulation.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. Molecular docking studies suggest that it exhibits significant binding affinity to key proteins associated with neurodegenerative diseases, particularly in the context of Parkinson's disease. This compound, along with other cannabinoids, has shown the ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), which are implicated in dopamine metabolism and neuroinflammation .
2. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its structural similarity to other cannabinoids suggests a mechanism involving the modulation of immune responses through cannabinoid receptors CB1 and CB2 .
3. Antioxidant Activity
Cannabinoids, including this compound, have been shown to possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their neuroprotective effects .
Case Study 1: Neuroprotection in Parkinson's Disease
A recent study explored the effects of this compound on models of Parkinson's disease. The results indicated that this compound could significantly reduce neuronal damage by inhibiting oxidative stress pathways and modulating inflammatory responses. The compound was found to improve motor function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Intraocular Pressure Reduction
In another study focusing on ocular health, this compound was evaluated for its ability to decrease intraocular pressure in rabbits. This finding suggests that this compound could have applications in treating glaucoma or other conditions related to elevated intraocular pressure .
Table 1: Binding Affinity of Cannabinoids to MAO-B
| Cannabinoid | Binding Affinity (Ki) | Therapeutic Potential |
|---|---|---|
| This compound | High | Neuroprotection |
| Cannabicyclol | Very High | Neuroprotection |
| THC | Moderate | Psychoactive effects |
| CBD | Low | Anti-inflammatory |
Data adapted from molecular docking studies comparing various cannabinoids' interactions with MAO-B .
Table 2: Biological Activities of this compound
| Activity Type | Observed Effect |
|---|---|
| Neuroprotective | Reduces oxidative stress |
| Anti-inflammatory | Modulates immune response |
| Antioxidant | Scavenges free radicals |
| Intraocular Pressure | Decreases pressure in animal models |
Summary of biological activities based on recent research findings .
Q & A
Q. How can researchers ensure reproducibility in CBT isolation and characterization studies?
- Methodology : Adhere to Beilstein Journal of Organic Chemistry guidelines:
- Document extraction solvents (e.g., hexane/ethanol ratios) and chromatographic conditions in detail .
- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with metadata tags .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
